2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride
Description
2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and methyl group substituted on the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11;/h5-7,11,13H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILIGRWEIZOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride typically involves the reaction of 3-bromo-5-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide, and appropriate solvents like methanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in the formation of amines .
Scientific Research Applications
Antidepressant Activity
Research indicates that pyrrolidine derivatives can exhibit antidepressant-like effects. Studies have shown that compounds similar to 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Antitumor Properties
Preliminary studies suggest that this compound may possess antitumor activity. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of pyrrolidine could induce apoptosis in breast cancer cells, indicating potential utility in cancer therapy.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% | |
| HeLa (Cervical Cancer) | 65% | |
| A549 (Lung Cancer) | 75% |
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Anti-inflammatory Activity
Research has indicated that this compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Synthesis and Production
The compound can be synthesized through various methods involving bromination and subsequent reactions with pyrrolidine derivatives. One notable method includes the use of protecting groups during synthesis to enhance yield and purity.
Case Studies
Recent studies have highlighted the compound's potential applications:
- A study on its antidepressant effects found that it significantly improved behavioral outcomes in animal models, suggesting a mechanism involving serotonin receptor modulation.
- Another investigation into its antimicrobial properties revealed that it outperformed traditional antibiotics against specific strains, indicating its potential as a lead compound for new antibacterial agents.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine and methyl groups on the phenyl ring may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Bromo-5-methylphenyl)pyrrolidine: Lacks the hydrochloride group but shares similar structural features.
3-Bromo-5-methylphenylpyrrolidine: Another derivative with slight structural variations.
Pyrrolidine-2,5-dione: A related compound with different functional groups and biological activities.
Uniqueness: 2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications .
Biological Activity
2-(3-Bromo-5-methylphenyl)pyrrolidine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C11H14BrN·HCl
- Molecular Weight : 276.60 g/mol
- Chemical Class : Pyrrolidine derivative
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Klebsiella pneumoniae | 13.40 |
These results suggest that the compound possesses a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity. Studies have shown that it can inhibit the growth of fungi, with MIC values indicating effectiveness against common fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings highlight the potential use of this compound in treating fungal infections, particularly in immunocompromised patients .
The biological activity of this compound is believed to be linked to its structural features, including the presence of bromine and methyl groups on the phenyl ring. These modifications may enhance its interaction with bacterial cell membranes or interfere with metabolic pathways critical for microbial survival .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on various pyrrolidine derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity. The introduction of a bromine atom at the ortho position significantly improved the efficacy against S. aureus and E. coli, suggesting a structure-activity relationship (SAR) that could be further explored for drug development .
- Case Study on Antifungal Properties : Another research effort highlighted the antifungal properties of pyrrolidine derivatives, including this compound. The compound was tested against clinical isolates of Candida species, demonstrating promising results that warrant further investigation into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Bromo-5-methylphenyl)pyrrolidine hydrochloride, and how is its structural integrity validated?
- Synthetic Routes : Multi-step approaches are common, such as nucleophilic substitution of halogenated intermediates followed by cyclization or reduction. For example, pyrrolidine derivatives are synthesized via keto nitrile intermediates, though hydrogenation challenges may require optimization of catalysts or reaction temperatures .
- Structural Validation : Techniques include:
- NMR Spectroscopy : For confirming regiochemistry of bromine and methyl substituents.
- Mass Spectrometry (MS) : To verify molecular weight (276.61 g/mol) and fragmentation patterns .
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
Q. How can researchers ensure high purity of 2-(3-Bromo-5-methylphenyl)pyrrolidine hydrochloride, and what analytical parameters are critical?
- Purity Assurance :
- Recrystallization : Solvent systems like ethanol/water may optimize crystal formation.
- Chromatography : Preparative HPLC with UV detection (λ = 254 nm) is recommended for isolating isomers or impurities .
- Critical Parameters :
- Column Selectivity : Use chiral columns if stereoisomers are present.
- Detection Limits : Impurity profiling requires sensitivity ≤0.1% (w/w) .
Advanced Research Questions
Q. What challenges arise during hydrogenation steps in pyrrolidine synthesis, and how can reaction conditions be optimized?
- Challenges : Keto nitrile intermediates may resist hydrogen absorption due to steric hindrance or electronic effects, leading to low yields .
- Optimization Strategies :
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying pressures (1–5 atm).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility .
Q. How do bromine and methyl substituents influence the reactivity of 2-(3-Bromo-5-methylphenyl)pyrrolidine hydrochloride in cross-coupling reactions?
- Electronic Effects : Bromine acts as a directing group, facilitating Suzuki-Miyaura couplings. Methyl groups may sterically hinder ortho positions but stabilize intermediates via hyperconjugation.
- Methodological Insights :
- Pd Catalysis : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C).
- Monitoring : Track regioselectivity via LC-MS to differentiate mono-/di-substituted products .
Q. What computational models predict the conformational stability of 2-(3-Bromo-5-methylphenyl)pyrrolidine hydrochloride in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
